BenchChemオンラインストアへようこそ!

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone

Melatonin receptor pharmacology GPCR functional selectivity Chemical probe validation

This is the validated inactive control for UCSF4226 (SML2753), confirmed by direct head-to-head cAMP inhibition assay (pEC₅₀ < 4.5 at both hMT₁ and hMT₂ up to 30 μM). Procuring this exact CAS-numbered compound, rather than an unvalidated analog, provides a documented, publication-grade reference for establishing assay background, verifying receptor-mediated effects, and controlling for non-specific compound interference. Its matched purity (≥98% HPLC) and identical DMSO solubility (2 mg/mL) to the active agonist eliminate solvent-related confounds. The ortho-tolyl substituent is predicted to confer enhanced resistance to CYP450-mediated N-dealkylation, making it a metabolically resilient benchmark for liver microsome and plasma stability studies. An experimentally determined LogS value (ChEMBL Assay CHEMBL3376393) is available for in silico solubility model calibration. Procurement directly supports compliance with community best-practice guidelines for chemical probe usage—explicitly cited in Nature publication (Stein et al., 2020) and referenced by the Chemical Probes Portal.

Molecular Formula C19H23N3OS
Molecular Weight 341.47
CAS No. 1171665-02-3
Cat. No. B2633975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone
CAS1171665-02-3
Molecular FormulaC19H23N3OS
Molecular Weight341.47
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4
InChIInChI=1S/C19H23N3OS/c1-14-4-2-3-5-16(14)19(23)22-10-8-21(9-11-22)12-18-20-17(13-24-18)15-6-7-15/h2-5,13,15H,6-12H2,1H3
InChIKeyHDOVXOZPGFRCHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone (CAS 1171665-02-3): Structural Identity, Core Pharmacophore Class, and Procurement Baseline


(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone (CAS 1171665-02-3) is a synthetic small molecule (MW 341.47; formula C₁₉H₂₃N₃OS) belonging to the 2-(1-piperazinyl)-thiazole derivative class, a scaffold originally disclosed in US patent US4064244A for its broad pharmacological potential [1]. The molecule features a 4-cyclopropylthiazole core linked via a methylene bridge to a piperazine ring, which is in turn functionalized with an ortho-tolyl (o-tolyl) methanone group. This specific substitution pattern distinguishes it from para- and meta-substituted aryl analogs within the same chemotype. The compound is catalogued by Sigma-Aldrich as product SML2754 (Z3670677764), ≥98% purity by HPLC, and is supplied as a white-to-beige powder soluble in DMSO at 2 mg/mL, with a recommended storage temperature of 2–8°C .

Why Generic Substitution of (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone with In-Class Analogs Is Scientifically Unreliable


The 2-(1-piperazinyl)-thiazole chemotype is pharmacologically permissive: subtle modifications to the N-acyl aryl substituent can toggle a compound between agonist, inverse agonist, and inactive silent binder profiles at GPCR targets [1]. Within the Sigma-Aldrich melatonin receptor probe series (SML2751–SML2754), compounds sharing the same core scaffold exhibit divergent functional activities at hMT₁ and hMT₂ receptors ranging from potent inverse agonism to complete inactivity . Furthermore, the position of the methyl substituent on the benzoyl ring (ortho vs. para vs. meta) is known to modulate CYP450 metabolic stability, plasma protein binding, and renal clearance within piperazine-thiazole series, meaning that in-class substitution without direct comparative evidence risks introducing uncharacterized pharmacokinetic liabilities [2]. Procurement of a non-validated analog in place of this specific CAS registry number therefore cannot guarantee equivalent experimental outcomes.

Quantitative Differentiation Evidence for (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone: Head-to-Head Comparators, Physicochemical Data, and Selectivity Profiles


Functional Selectivity at hMT₁ vs. hMT₂ Melatonin Receptors: Target Compound Is a Validated Silent Control, Not an Inverse Agonist or Partial Agonist

In a head-to-head functional assay measuring inhibition of isoproterenol-stimulated cAMP production in HEK293T cells transiently expressing human MT₁ or MT₂ receptors, (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone (Sigma SML2754/Z3670677764) demonstrated no measurable activity at either receptor subtype up to 30 μM (pEC₅₀ < 4.5, n = 3 biologically independent experiments), confirming its identity as a true inactive control [1]. By contrast, its active counterpart UCSF4226 (Sigma SML2753), which bears a 2-bromo-5-methoxybenzyl-pyridin-3-amine structure, exhibited pEC₅₀ values of 6.8 ± 0.2 at hMT₁ (79 ± 3% Eₘₐₓ) and 8.2 ± 0.1 at hMT₂ (89 ± 3% Eₘₐₓ) [1]. Another analog in the same probe series, UCSF7447 (Sigma SML2751), acted as an inverse agonist with pEC₅₀ 7.4 ± 0.10 (62 ± 13% inverse Eₘₐₓ at hMT₁) and 5.7 ± 0.10 (84 ± 9% inverse Eₘₐₓ at hMT₂) [1]. The >2000-fold difference in functional potency between the target compound and its active matched pair UCSF4226 at hMT₂ establishes unambiguous negative control utility.

Melatonin receptor pharmacology GPCR functional selectivity Chemical probe validation cAMP inhibition assay

Ortho-Tolyl Substituent Confers Distinct Physicochemical and Metabolic Clearance Properties Relative to Para-Substituted and Unsubstituted Phenyl Analogs

The o-tolyl methanone moiety in (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone introduces steric hindrance at the carbonyl-aryl junction, which is absent in para-tolyl and unsubstituted phenyl analogs. Ortho-substitution on benzoyl-piperazine systems is documented to reduce susceptibility to amide bond hydrolysis by plasma esterases and to alter CYP3A4-mediated N-dealkylation rates compared to para-substituted congeners due to steric shielding of the piperazine nitrogen [1]. In a broader class-level analysis of piperazine-containing drugs, ortho-methyl substitution on the N-benzoyl ring was associated with lower intrinsic clearance in human liver microsomes (median CLᵢₙₜ reduction of approximately 2- to 5-fold vs. unsubstituted phenyl) and a right-shifted LogD₇.₄, which correlates with reduced renal organic cation transporter (OCT2)-mediated uptake [2]. While direct microsomal stability data for this specific CAS number are not publicly available, the class-level inference provides a structural rationale for why the o-tolyl variant may exhibit superior metabolic stability compared to its para-tolyl (e.g., 2-(Piperazin-1-yl)-4-(p-tolyl)thiazole, CAS 924831-73-2) and phenyl (e.g., 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone, CAS 1170145-04-6) counterparts.

Structure-property relationships CYP450 metabolism ortho-substituent effect Renal clearance

DMSO Solubility Profile Compared to Other Melatonin Receptor Chemical Probes in the Sigma Probe Series

Within the Sigma-Aldrich melatonin receptor chemical probe product line, (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone (SML2754) has a DMSO solubility specification of 2 mg/mL (clear solution), which is identical to SML2752 and SML2753 (UCSF4226), but 10-fold lower than the structurally distinct melatonin receptor agonist SML1855 (20 mg/mL in DMSO) . This solubility parity with its matched active probe UCSF4226 (SML2753) is a practical advantage: both the active probe and its inactive control can be formulated under identical solvent conditions and concentration ranges, eliminating solvent-effect confounds in parallel assay designs. The compound is supplied as a white-to-beige powder, stored at 2–8°C . The ≥98% HPLC purity specification across the SML2754/SML2752/SML2753 series ensures comparable chemical integrity for procurement decisions .

Formulation compatibility DMSO solubility In vitro assay preparation Probe series comparison

Aqueous Solubility LogS Value from ChEMBL Provides Baseline for In Silico ADMET Modeling and Formulation Screening

The ChEMBL database (Assay ID: CHEMBL3376393) reports an aqueous solubility measurement for (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone, providing a LogS value that serves as a reference point for computational ADMET modeling and early-stage formulation feasibility assessment [1]. While this value is not directly compared to a structurally defined analog within the same assay, it constitutes a publicly available, database-curated physicochemical data point that can be benchmarked against in silico predictions for related piperazine-thiazole compounds. For procurement teams evaluating solubility-limited applications (e.g., in vivo dosing, co-crystallization trials), this experimental solubility value, combined with the vendor-specified DMSO solubility profile, provides a quantitative basis for go/no-go decisions that is absent for many uncharacterized in-class analogs.

Aqueous solubility ChEMBL physicochemical data ADMET prediction Formulation development

Molecular Weight and Calculated LogP Differentiate Target from Higher-Molecular-Weight and More Lipophilic Piperazine-Thiazole Derivatives

The target compound (MW 341.47, C₁₉H₂₃N₃OS) falls within the optimal drug-like property space defined by Lipinski's Rule of Five, with a calculated XLogP of approximately 2.8 [1]. By comparison, closely related 4-cyclopropylthiazole-piperazine analogs bearing bulkier N-acyl substituents exceed this favorable property range: (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone (MW 385.53, C₂₁H₂₇N₃O₂S) adds 44 Da and introduces an additional hydrogen bond acceptor, while 2-(4-Chlorophenoxy)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one (MW 419.97, C₂₁H₂₆ClN₃O₂S) adds 78.5 Da and introduces a chlorine atom with associated toxicity flagging potential . The target compound's lower molecular weight and absence of halogen substitution make it preferable as a negative control compound in assays where higher-molecular-weight or halogenated analogs may exhibit non-specific binding, membrane disruption, or cytotoxicity unrelated to the intended pharmacological target.

Physicochemical property comparison Lipophilicity Molecular weight Drug-likeness

Validated Negative Control Status in Peer-Reviewed Nature Publication Provides Citable Precedent for Experimental Reproducibility

The compound (as Z3670677764/SML2754) was employed as the designated inactive control for UCSF4226 in a Nature publication (Stein et al., 2020) describing virtual discovery and pharmacological characterization of melatonin receptor ligands [1]. Its inclusion in the Extended Data of this high-impact study provides a citable, peer-reviewed precedent for experimental use, which is absent for structurally similar but unvalidated analogs (e.g., the 4-isopropoxyphenyl, 2-phenylethanone, and 2-(4-chlorophenoxy) derivatives available through chemical vendors). This validated-use precedent is critical for grant applications, institutional review, and manuscript preparation where reviewers increasingly require evidence that chemical probes have been employed according to community best-practice guidelines (e.g., the Chemical Probes Portal framework [2]). Procurement of this specific CAS-numbered compound enables researchers to cite a specific experimental context rather than relying on an unvalidated analog.

Chemical probe best practice Negative control validation Experimental reproducibility Peer-reviewed precedent

Optimal Research and Procurement Application Scenarios for (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone Based on Quantitative Evidence


Matched-Pair Inactive Control for hMT₂ Melatonin Receptor Agonist Screening and Functional Assay Validation

This compound is the validated inactive control for the selective hMT₂ agonist UCSF4226 (SML2753), as demonstrated in a direct head-to-head cAMP inhibition assay where it showed no measurable activity up to 30 μM (pEC₅₀ < 4.5 at both hMT₁ and hMT₂), while UCSF4226 exhibited pEC₅₀ 8.2 at hMT₂ [1]. Researchers conducting melatonin receptor pharmacology experiments can use this compound to establish assay background, verify that observed agonist effects are receptor-mediated, and control for non-specific compound interference. The identical DMSO solubility (2 mg/mL) and matched purity (≥98% HPLC) to UCSF4226 eliminate solvent-related confounds .

Metabolic Stability Reference Compound for In Vitro ADME Studies on Piperazine-Thiazole Chemical Series

The ortho-tolyl substituent is predicted, based on class-level structure-metabolism relationships, to confer greater resistance to CYP450-mediated N-dealkylation and plasma esterase hydrolysis compared to para-substituted and unsubstituted phenyl analogs [1]. Researchers performing liver microsome stability assays, hepatocyte clearance studies, or plasma stability assessments on piperazine-thiazole lead series can employ this specific CAS-numbered compound as a metabolically more resilient reference point against which novel analogs with varying N-acyl substituents can be benchmarked.

In Silico ADMET Model Calibration Using ChEMBL-Archived Experimental Aqueous Solubility Data

The experimental aqueous solubility measurement archived in the ChEMBL database (Assay CHEMBL3376393) [1] provides an empirically determined LogS value that computational chemists can use to calibrate or validate in silico solubility prediction models (e.g., ESOL, QSPR, COSMO-RS) for the 4-cyclopropylthiazole-piperazine chemical space. Procurement of this compound enables follow-up experimental solubility determination under standardized conditions (e.g., shake-flask at pH 7.4) to generate internally consistent datasets for QSPR model training.

Procurement for Grant-Funded Chemical Probe Studies Requiring Citable, Peer-Reviewed Negative Control Validation

The compound's designation and functional characterization as an inactive control in a Nature publication (Stein et al., 2020) [1], combined with its listing as a Chemical Probes Portal-referenced matched control for UCSF4226 , provides the type of documented validation increasingly required by funding agencies and journal reviewers for chemical probe studies. Procurement of this specific CAS-numbered product, rather than an unvalidated catalog analog, directly supports compliance with community best-practice guidelines for chemical probe usage and enables explicit citation of experimental validation precedent in grant proposals and manuscripts.

Quote Request

Request a Quote for (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.